molecular formula C19H19NO4 B8715420 Dibenzyl azetidine-1,2-dicarboxylate

Dibenzyl azetidine-1,2-dicarboxylate

Cat. No.: B8715420
M. Wt: 325.4 g/mol
InChI Key: VJXZMUBDIAXAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl azetidine-1,2-dicarboxylate is a synthetic organic compound featuring a four-membered azetidine ring (a saturated heterocycle with three carbons and one nitrogen) esterified at the 1- and 2-positions with benzyl groups. Azetidine derivatives are valued in medicinal chemistry and catalysis due to their strained ring system, which enhances reactivity in ring-opening or functionalization reactions .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

dibenzyl azetidine-1,2-dicarboxylate

InChI

InChI=1S/C19H19NO4/c21-18(23-13-15-7-3-1-4-8-15)17-11-12-20(17)19(22)24-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

VJXZMUBDIAXAPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on azetidine-based dicarboxylates and other cyclic/acyclic dicarboxylate esters, highlighting molecular features, synthesis, and applications.

Azetidine-Based Dicarboxylates
Compound Name Substituents Molecular Weight (g/mol) Physical State Yield (%) Key Applications/Notes References
1-(tert-Butyl) 3-ethyl azetidine-1,3-dicarboxylate tert-Butyl, ethyl 286.33 (calculated) Not reported Not reported Intermediate in peptide synthesis
Compound B8 (Azetidine-1,2-dicarboxylate derivative) tert-Butyl, tetrachloro-dioxoisoindolinyl 586.2922 (HRMS) Yellow oil 73 Pharmaceutical intermediates
Hypothetical Dibenzyl azetidine-1,2-dicarboxylate Benzyl ~352.37 (calculated) Likely oil -- Potential use in catalysis or drug design --

Key Observations :

  • Ester Groups : Bulky substituents (e.g., tert-butyl, benzyl) influence solubility and reactivity. Benzyl esters are often used as protecting groups in organic synthesis .
  • Synthetic Yields : Azetidine derivatives synthesized via palladium-catalyzed reactions or photochemical methods typically yield 70–80% .
Non-Azetidine Dicarboxylates
Compound Name Core Structure Molecular Weight (g/mol) Physical State Yield (%) Applications References
Dibenzyl cyclohexane-1,2-dicarboxylate (3h) Cyclohexane 353 [M+H]+ Colorless oil 80 Model substrate for catalytic alkoxycarbonylation
Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate Indene 382.1893 (calculated) Not reported Not reported Study of stereoselective reactions
Dibenzyl azodicarboxylate (DBAD) Diazen (N=N) 298.29 Yellow-orange crystalline -- Mitsunobu reaction, peptide coupling

Key Observations :

  • Ring Strain vs. Stability : Azetidine’s four-membered ring offers higher strain (and reactivity) compared to five-membered (pyrrolidine) or six-membered (cyclohexane) analogs .
  • Applications : DBAD, a diazen derivative, is widely used in redox reactions, whereas azetidine derivatives are explored for bioactive molecule synthesis .

Research Findings and Data Analysis

Physicochemical Properties
  • NMR Data : Azetidine derivatives show distinct ^1H NMR signals for the strained ring protons (δ 2.05–4.48 ppm) and benzyl ester protons (δ 7.20–7.56 ppm) .
  • Thermal Stability : Cyclohexane-based dicarboxylates (e.g., 3h) are stable oils, while DBAD’s crystalline form suggests higher melting points (~96.5°C for related compounds) .

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